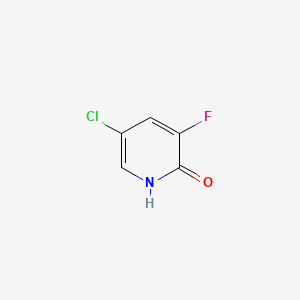

5-Chloro-3-fluoro-2-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLNMOLGRGQMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476159 | |

| Record name | 5-Chloro-3-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514797-96-7 | |

| Record name | 5-Chloro-3-fluoro-2-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514797967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-3-FLUORO-2-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U37313A71T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Strategic Role of 5-Chloro-3-fluoro-2-hydroxypyridine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its functionalization is a key strategy for modulating potency, selectivity, and pharmacokinetic profiles. 5-Chloro-3-fluoro-2-hydroxypyridine (CAS 514797-96-7), also known as 5-chloro-3-fluoro-1H-pyridin-2-one, has emerged as a highly valuable and strategic building block for the synthesis of complex, biologically active molecules.[2][3] The specific arrangement of its chloro, fluoro, and hydroxyl/oxo substituents imparts a unique combination of electronic properties and chemical reactivity, making it a sought-after intermediate in the development of novel therapeutics, particularly in oncology.[4]

This technical guide provides an in-depth exploration of this compound, offering field-proven insights into its synthesis, chemical behavior, and critical applications. It is designed to serve as a comprehensive resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.[2]

| Property | Value | Source |

| CAS Number | 514797-96-7 | PubChem[2] |

| Molecular Formula | C₅H₃ClFNO | PubChem[2] |

| Molecular Weight | 147.53 g/mol | PubChem[2] |

| IUPAC Name | 5-chloro-3-fluoro-1H-pyridin-2-one | PubChem[2] |

| Canonical SMILES | C1=C(C(=O)NC=C1Cl)F | PubChem[2] |

| InChI Key | AKLNMOLGRGQMFY-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of substituted pyridines often requires multi-step sequences. While a direct, one-pot synthesis for this compound is not prominently documented, a logical and robust pathway can be constructed from established chemical transformations described in patent literature for analogous structures. A highly plausible route begins with a readily available trichloropyridine precursor, 2,3,5-trichloropyridine, and proceeds via selective fluorination followed by hydrolysis.

This approach is advantageous as it leverages common starting materials and well-understood reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), which are amenable to industrial scale-up.[5]

Experimental Protocol: Synthesis via Fluorination and Hydrolysis

The following protocol is a representative, self-validating system based on analogous transformations found in the literature.[5] Researchers should perform appropriate small-scale trials to optimize conditions for their specific equipment and reagent batches.

Step 1: Selective Fluorination of 2,3,5-Trichloropyridine

-

Causality: The 2-position of the pyridine ring is the most electron-deficient and thus the most susceptible to nucleophilic attack. This regioselectivity allows for the initial, selective replacement of the C2-chloro substituent with fluoride. High temperatures and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide) are employed to overcome the high activation energy of the C-Cl bond cleavage and facilitate the reaction with alkali metal fluorides like KF or CsF.[6]

-

Methodology:

-

To a high-pressure reaction vessel purged with an inert gas (e.g., Argon), add 2,3,5-trichloropyridine (1.0 eq), anhydrous potassium fluoride (KF, ~2.0-4.0 eq), and a phase-transfer catalyst such as tetrabutylphosphonium bromide (0.05-0.1 eq).

-

Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or sulfolane.

-

Seal the reactor and heat the mixture to 180-210 °C with vigorous stirring for 10-20 hours.[6]

-

Monitor the reaction progress by GC-MS or LC-MS to observe the consumption of starting material and the formation of the intermediate, 2,5-dichloro-3-fluoropyridine.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Hydrolysis to this compound

-

Causality: The remaining chloro group at the 2-position is still activated towards nucleophilic substitution. Hydrolysis using a strong base like sodium hydroxide proceeds via an SNAr mechanism, where the hydroxide ion attacks the C2 position, leading to the displacement of the chloride ion and formation of the more thermodynamically stable 2-pyridone tautomer.

-

Methodology:

-

Dissolve the 2,5-dichloro-3-fluoropyridine (1.0 eq) from Step 1 in a suitable solvent such as dioxane or DMSO.

-

Add an aqueous solution of sodium hydroxide (NaOH, ~1.5-2.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, carefully acidify the reaction mixture with aqueous HCl (e.g., 2M HCl) to a pH of approximately 5-6.

-

The product will typically precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Key Reactions and Synthetic Utility

The true value of this compound lies in its utility as a versatile intermediate. The distinct reactivity of its functional groups allows for sequential, regioselective modifications to build molecular complexity.

-

N-Alkylation/Arylation: The pyridone nitrogen is a nucleophile and can be readily alkylated or arylated under basic conditions (e.g., using Cs₂CO₃ or NaH) with various electrophiles (alkyl halides, arylboronic acids via Chan-Lam coupling).

-

O-Alkylation: While the N-position is generally more nucleophilic, O-alkylation can be achieved under specific conditions, leading to 2-alkoxypyridine derivatives.

-

Cross-Coupling Reactions: The chloro group at the 5-position is less reactive than a chloro group at the 2- or 4-positions but can still participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This is often performed after functionalizing the nitrogen.

Application in Drug Discovery: The Case of BRAF Inhibitors

Halogenated pyridine scaffolds are instrumental in the synthesis of numerous kinase inhibitors.[4] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. The BRAF kinase, in particular, is a key target in melanoma. While direct citation is sparse, the structure of this compound makes it an ideal precursor for intermediates used in the synthesis of potent BRAF inhibitors like Dabrafenib .[4][7]

The synthesis of Dabrafenib involves the creation of a complex thiazole intermediate which is then coupled to a pyrimidine ring. The required aniline precursors for such syntheses are often derived from functionalized chloropyridines. The 5-chloro-3-fluoropyridin-2-one scaffold provides the precise arrangement of halogens and a reactive nitrogen handle necessary for constructing the core of these advanced therapeutic agents.[4][8]

The mechanism of action for Dabrafenib involves inhibiting the mutated BRAF V600E kinase, which is constitutively active in many melanomas. This inhibition blocks the downstream signaling through the MEK-ERK pathway, thereby halting uncontrolled cell proliferation and inducing apoptosis.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available safety data, the compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its carefully positioned functional groups provide a blueprint for building molecular complexity through selective, high-yield reactions. Its utility as a precursor for key fragments in the synthesis of targeted therapies, such as BRAF kinase inhibitors, underscores its importance in modern drug discovery. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage the potential of this versatile scaffold in the creation of innovative medicines.

References

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. Available at: [Link]

- LGC Standards. (n.d.). Safety Data Sheet: this compound. Available through various chemical suppliers.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12031535, this compound. Retrieved from [Link]

- Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

DIARY directory. (n.d.). 2-Chloro-3-fluoro-5-hydroxypyridine. Retrieved from [Link]

- Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib.

- Der Pharma Chemica. (2016).

- Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof.

- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1195765-45-7, Dabrafenib. Retrieved from [Link]

- Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- Google Patents. (2015). CN104447376A - Synthesis process of antineoplastic drug chlorambucil.

-

Google Patents. (2012). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazol[4,3-a] pyrazine hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11707110, Trametinib. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42611257, Vemurafenib. Retrieved from [Link]

- Google Patents. (2012). US8314097B2 - Organic compounds.

- Google Patents. (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.

- ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 58(8), 2095-2099.

- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

- 1. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C5H3ClFNO | CID 12031535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 5. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. CN104447376A - Synthesis process of antineoplastic drug chlorambucil - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-fluoro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful research and development, particularly in the fields of medicinal chemistry and agrochemistry. This guide is dedicated to 5-Chloro-3-fluoro-2-hydroxypyridine, a compound of growing interest due to its structural motifs present in various bioactive molecules.[1] This document moves beyond a simple recitation of data, aiming to provide a deeper, more causal understanding of why specific experimental choices are made and how the inherent properties of this molecule influence its behavior and potential applications. Every protocol and piece of data presented herein is designed to be part of a self-validating system, grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Structure

This compound, identified by the CAS Number 514797-96-7, possesses the molecular formula C₅H₃ClFNO.[2][3] Its molecular weight is approximately 147.5 g/mol .[2][3] The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position.

It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium is with 5-chloro-3-fluoro-1H-pyridin-2-one .[4] This tautomerism is a critical consideration for its reactivity, hydrogen bonding potential, and spectroscopic characteristics.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for predicting its behavior in various systems, from biological assays to formulation development. Due to a lack of extensive experimental data in publicly available literature, many of the following values are computed, providing a theoretical baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 147.53 g/mol | PubChem[4] |

| XLogP3 | 0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Exact Mass | 146.9887196 | PubChem[4] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[4] |

| Heavy Atom Count | 9 | PubChem[4] |

Note on Data: The values presented above are computationally generated and should be used as a guide for initial experimental design. Experimental verification is highly recommended.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could start from a readily available aminopyridine precursor, followed by a series of halogenation, diazotization, and fluorination reactions.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols for Characterization

Rationale: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous evidence for the successful synthesis and purity of the target compound.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Signals: Two aromatic protons exhibiting splitting patterns influenced by both the fluorine and the other proton. The chemical shifts will be downfield due to the electronegative substituents and the aromatic ring current.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached heteroatoms (Cl, F, O, N). The carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Expected Signal: A single resonance for the fluorine atom. The chemical shift will be characteristic of a fluorine attached to an aromatic ring.

-

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. This is particularly useful for confirming the presence of the hydroxyl/carbonyl group and the aromatic ring.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ (for the hydroxyl form).

-

N-H stretch: A band in the region of 3300-3500 cm⁻¹ (for the pyridone form).

-

C=O stretch: A strong absorption around 1650-1700 cm⁻¹ (for the pyridone form).

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Cl and C-F stretching: Absorptions in the fingerprint region (below 1400 cm⁻¹).

-

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Expected Absorptions: The pyridine ring system is expected to show characteristic π → π* transitions. The exact wavelength of maximum absorbance (λmax) will be influenced by the substituents.

Applications and Relevance in Research

Halogenated and, in particular, fluorinated pyridine derivatives are of significant interest in medicinal chemistry and drug discovery.[1] The introduction of fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.

While specific applications for this compound are not extensively documented, its structural similarity to other bioactive compounds suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Role as a Metabolite of Clodinafop

A significant aspect of this compound's relevance is its identity as a major degradation product of the herbicide Clodinafop, where it is referred to as CGA 302371 .[4][7] Understanding the physicochemical properties of this metabolite is crucial for environmental fate studies, residue analysis, and toxicological assessments of the parent herbicide. Analytical methods for the determination of CGA 302371 in soil have been developed, typically employing liquid chromatography-mass spectrometry (LC-MS).[4]

Caption: Degradation pathway of Clodinafop to this compound.

Conclusion

This compound is a molecule with significant, albeit currently under-explored, potential. Its physicochemical properties, driven by the interplay of its halogen and hydroxyl/pyridone functionalities, make it a compelling scaffold for further investigation in both medicinal and agrochemical research. While a dearth of experimental data necessitates a degree of predictive and adaptive methodology, the information and protocols outlined in this guide provide a robust framework for initiating and advancing research on this intriguing compound. The elucidation of its experimental properties and the exploration of its synthetic utility will undoubtedly contribute to the broader landscape of heterocyclic chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Regulations.gov. (2013, June 14). Chemical: Clodinafop-propargyl PC Code: 125203 DP Barcode. Retrieved from [Link]

- Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311–322.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Chloro-2-fluoro-3-hydroxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971.

-

DIARY directory. (n.d.). 2-Chloro-3-fluoro-5-hydroxypyridine. Retrieved from [Link]

Sources

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. 5-Fluoro-2-hydroxypyridine 97 51173-05-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. epa.gov [epa.gov]

- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 6. Dissipation of clodinafop-propargyl and its metabolite in wheat field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

5-Chloro-3-fluoro-2-hydroxypyridine: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

5-Chloro-3-fluoro-2-hydroxypyridine is a key building block in the synthesis of novel pharmaceutical compounds. Its unique molecular structure, featuring a pyridine core with chloro, fluoro, and hydroxyl substituents, provides a versatile scaffold for developing new therapeutic agents. This guide offers an in-depth exploration of its molecular characteristics, synthesis, and applications in drug discovery, tailored for researchers, scientists, and professionals in the field.

Molecular Structure and Physicochemical Properties

The strategic placement of halogen and hydroxyl groups on the pyridine ring imparts distinct chemical properties to this compound, influencing its reactivity and potential as a pharmacophore.

Molecular Identity

-

Molecular Weight: 147.53 g/mol [1]

-

IUPAC Name: 5-chloro-3-fluoro-1H-pyridin-2-one[1]

-

CAS Number: 514797-96-7[2]

The structure consists of a pyridine ring with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position. This arrangement creates a unique electronic and steric profile that is advantageous in designing molecules with specific biological targets.

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 0[1] |

| Topological Polar Surface Area | 29.1 Ų[1] |

| LogP (calculated) | 0.9[1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods may vary, a general understanding of the synthetic pathways is crucial for researchers.

A common approach involves the halogenation of a pyridine precursor. For instance, the synthesis can start from 2-amino-5-chloropyridine, which undergoes diazotization to form 2-hydroxy-5-chloropyridine.[3] This intermediate is then nitrated to yield 2-hydroxy-3-nitro-5-chloropyridine.[3] Subsequent reduction of the nitro group to an amino group, followed by another diazotization and hydrolysis, can introduce the hydroxyl group at the desired position.

Another strategy could involve the nitration of a fluorinated pyridine precursor, such as treating 2-hydroxy-5-fluoropyridine with a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperatures.[4]

Caption: Illustrative synthetic workflow for related dihydroxypyridines.

Applications in Drug Discovery

Halogenated pyridines are prevalent in medicinal chemistry due to the ability of halogen atoms to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability.[5] This can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential applications as kinase inhibitors and other therapeutic agents. The pyridine core is a common motif in many approved drugs.[5] The presence of chlorine and fluorine allows for various cross-coupling reactions to build molecular diversity.[5]

While specific drugs containing this exact scaffold may not be widely documented in the public domain, the structural motifs are present in numerous bioactive molecules and are considered key intermediates in their synthesis.[5] The strategic placement of the chloro, fluoro, and hydroxyl groups offers a unique combination of electronic properties and reactivity, making it a versatile starting point for the development of new drugs targeting a wide range of diseases.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[6][7]

General Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined molecular structure and versatile reactivity make it an attractive building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and applications is essential for medicinal chemists and researchers aiming to innovate in pharmaceutical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Available from: [Link]

- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

Sources

- 1. This compound | C5H3ClFNO | CID 12031535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-CHLORO-2-FLUORO-5-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Profile of 5-Chloro-3-fluoro-2-hydroxypyridine: A Predictive and Methodological Guide

Abstract: This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic characteristics of 5-Chloro-3-fluoro-2-hydroxypyridine (CAS 514797-96-7). In the absence of publicly available experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the empirical data of structurally analogous compounds and first-principle spectroscopic theory. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this compound. The guide details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, alongside validated, step-by-step protocols for data acquisition.

Introduction and Molecular Context

This compound, also known by its tautomeric name 5-chloro-3-fluoro-1H-pyridin-2-one, is a halogenated pyridine derivative with the molecular formula C₅H₃ClFNO.[1][2] Its structure presents a unique combination of electron-withdrawing groups (chloro and fluoro) and a proton-donating/accepting group (hydroxyl/amide) on a pyridine scaffold. This compound is of particular interest as it has been identified as an environmental transformation product of the herbicide Clodinafop.[2]

Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification in complex matrices, for quality control in synthesis, and for further investigation into its chemical and biological properties. This guide provides the foundational data and methodologies required for these pursuits.

Tautomerism: A Critical Spectroscopic Consideration

It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium is a key factor influencing its spectroscopic properties, particularly in NMR and IR spectroscopy. The pyridone form is generally favored in most solvents, and this guide will proceed with the assumption of this dominant tautomer for predictive analysis.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are synthesized from the known spectral data of closely related analogs, providing a scientifically grounded estimation of the expected experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis considers ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its ability to dissolve the polar compound and to clearly observe the exchangeable N-H proton of the pyridone tautomer.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and Comparative Analysis |

| ~12.0 - 12.5 | Broad Singlet (br s) | - | N-H | The N-H proton of the 2-pyridone tautomer is expected to be significantly deshielded and will appear as a broad signal due to solvent exchange. This is consistent with the spectra of similar 2-pyridones.[3] |

| ~7.8 - 8.0 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | H-6 | This proton is coupled to both the fluorine at C-3 (long-range, ⁴JHF) and the proton at C-4 (⁴JHH). The electron-withdrawing chlorine at C-5 will deshield this proton, placing it downfield. |

| ~7.6 - 7.8 | Doublet of Doublets (dd) | J(H-F) ≈ 10-12 Hz, J(H-H) ≈ 2-3 Hz | H-4 | This proton is coupled to the adjacent fluorine at C-3 (³JHF) and the proton at C-6 (⁴JHH). The direct coupling to fluorine will result in a significant splitting. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment | Rationale and Comparative Analysis | | :--- | :--- | :--- | :--- | :--- | | ~155 - 160 | Doublet (J ≈ 10-15 Hz) | C-2 (C=O) | The carbonyl carbon of the pyridone is expected in this region. It will exhibit a small coupling to the fluorine at C-3. | | ~145 - 150 | Doublet (J ≈ 240-260 Hz) | C-3 | The carbon directly bonded to fluorine will show a very large one-bond C-F coupling constant and will be significantly downfield. | | ~125 - 130 | Doublet (J ≈ 20-25 Hz) | C-4 | This carbon will show a two-bond C-F coupling. Its chemical shift is influenced by both the adjacent fluorine and the nitrogen atom. | | ~115 - 120 | Singlet or small Doublet | C-5 | The carbon bearing the chlorine atom. Any coupling to fluorine would be long-range and potentially unresolved. | | ~135 - 140 | Doublet (J ≈ 3-5 Hz) | C-6 | This carbon is three bonds away from the fluorine, resulting in a small coupling constant. |

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Analysis |

| -110 to -130 | Multiplet | C3-F | Aromatic fluorine chemical shifts are highly dependent on substitution. Compared to fluorobenzene (-113 ppm), the electron-withdrawing nature of the pyridone ring and the C-5 chlorine would likely shift this signal.[4] The multiplicity will arise from couplings to H-4 and H-6. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide key fragmentation data, revealing the molecule's composition.

Expert Insight: Electrospray Ionization (ESI) is the preferred method due to the compound's polarity and the presence of an acidic proton, making it amenable to forming [M+H]⁺ or [M-H]⁻ ions.

Predicted ESI-MS Data

| Ion Mode | Predicted m/z | Interpretation |

| Positive | 148.9860 | [M+H]⁺ for C₅H₄ClFNO⁺. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) at m/z 148.98 and 150.98 will be a definitive indicator. |

| Negative | 146.9702 | [M-H]⁻ for C₅H₂ClFNO⁻. The chlorine isotope pattern will also be present here. |

Predicted Fragmentation Pathways (EI or CID):

-

Loss of CO: A primary fragmentation for pyridones is the loss of carbon monoxide (28 Da).

-

Loss of Cl: Cleavage of the C-Cl bond (loss of 35/37 Da).

-

Loss of HF: Elimination of hydrogen fluoride (20 Da).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule, confirming its pyridone structure.

Expert Insight: A solid-state measurement (e.g., KBr pellet or ATR) is standard for a crystalline compound like this. The N-H and C=O stretching frequencies are particularly diagnostic for the pyridone tautomer.

Predicted IR Absorption Bands (Solid Phase, cm⁻¹)

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |

| 3100 - 2800 | Broad, Medium | N-H stretch | The N-H bond in the pyridone ring, involved in hydrogen bonding, gives a broad absorption in this region. |

| 1650 - 1680 | Strong | C=O stretch (Amide I) | This strong, sharp peak is characteristic of the carbonyl group in a cyclic amide (pyridone) and is a key diagnostic feature. |

| 1600 - 1550 | Medium-Strong | C=C and C=N stretches | Aromatic and heteroaromatic ring stretching vibrations. |

| 1200 - 1250 | Strong | C-F stretch | The carbon-fluorine bond stretch is typically a strong and distinct absorption in this region of the IR spectrum. |

| 700 - 850 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretch appears in the fingerprint region and confirms the presence of the chloro substituent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Expert Insight: The choice of solvent can influence the absorption maxima (λ_max). A polar protic solvent like ethanol or methanol is a good starting point. The spectrum should be measured in a quartz cuvette.

Predicted UV-Vis Absorption (in Ethanol)

| Predicted λ_max (nm) | Type of Transition | Rationale and Comparative Analysis |

| ~220 - 240 | π → π | High-energy transition associated with the conjugated system of the pyridone ring. |

| ~290 - 310 | π → π / n → π | Lower-energy transition, often showing some fine structure. The presence of the carbonyl group and heteroatom introduces n → π transitions, which may overlap with the π → π* band. This value is consistent with other substituted 2-pyridones. |

Experimental Protocols & Workflows

To achieve high-quality data that can be confidently compared against the predicted values, adherence to rigorous experimental protocols is essential.

General Sample Preparation

-

Material Check: Confirm the purity of the this compound sample (typically >97%) via a preliminary technique like melting point determination or TLC.[5]

-

Sample Weighing: Accurately weigh the required amount of sample using an analytical balance. For NMR, typically 5-10 mg is sufficient. For other techniques, sub-milligram quantities may be used.

-

Solvent Selection: Use high-purity or spectroscopic grade solvents. For NMR, use deuterated solvents (e.g., DMSO-d₆, CDCl₃, MeOD). For UV-Vis, use UV-grade solvents (e.g., Ethanol, Acetonitrile).

Step-by-Step Data Acquisition Protocols

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

-

For ¹H NMR: Acquire a standard proton spectrum (e.g., using a 'zg30' pulse program on a Bruker spectrometer). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., 'zgpg30'). Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

For ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C.[6]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δ = 0 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Set up the ESI source in either positive or negative ion mode.

-

Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 μL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest ([M+H]⁺ or [M-H]⁻).

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) using a high-resolution analyzer (e.g., Orbitrap or TOF).

-

Analyze the resulting spectrum for the accurate mass of the parent ion and confirm the characteristic 3:1 isotopic pattern for the single chlorine atom.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Integrated workflow for spectroscopic identification.

Conclusion

This technical guide establishes a detailed, predictive spectroscopic profile for this compound based on established chemical principles and data from analogous structures. The provided tables of predicted data, coupled with robust experimental protocols and a logical analysis workflow, offer a comprehensive resource for researchers. While awaiting the publication of definitive experimental data, this guide serves as an authoritative reference for the identification, characterization, and quality control of this important halogenated pyridine derivative.

References

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12031535, this compound. Retrieved from [Link]

-

Gierth, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Danish Environmental Protection Agency. (2016).

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783248, 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

- Yuan, J., et al. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

-

Chemsrc. (n.d.). 5-Chloro-2-fluoro-3-hydroxypyridine. Retrieved from [Link]

Sources

discovery and history of substituted pyridines in medicinal chemistry

An In-depth Technical Guide on its Discovery, History, and Enduring Impact in Drug Development

For researchers, scientists, and drug development professionals, understanding the lineage of a core molecular scaffold is not merely an academic exercise; it is a lens through which we can appreciate the evolution of medicinal chemistry and inform future discovery. Among the pantheon of heterocyclic compounds, the simple six-membered aromatic ring of pyridine stands as a titan. Its journey from a foul-smelling byproduct of coal tar to a "privileged scaffold" integral to a multitude of life-saving therapeutics is a testament to serendipity, synthetic innovation, and the relentless pursuit of molecular optimization. This guide provides a comprehensive exploration of the discovery and history of substituted pyridines, offering field-proven insights into their synthesis, structure-activity relationships, and profound impact on modern medicine.

The Pyridine Moiety: An Introduction to a Privileged Scaffold

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene with one methine group replaced by a nitrogen atom.[1] This seemingly simple substitution has profound implications for its chemical and physical properties, making it an exceptionally versatile building block in drug design. The nitrogen atom imparts a dipole moment, enhances water solubility through its potential for hydrogen bonding, and provides a site for specific interactions with biological targets.[2] Furthermore, the aromatic nature of the ring allows for crucial π-π stacking interactions with protein residues.[2]

The unique electronic and structural characteristics of the pyridine ring have led to its classification as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The pyridine nucleus is a core component in over 7,000 existing drug molecules of medicinal importance.[3][4]

From Obscurity to Elucidation: The Early History of Pyridine

The story of pyridine begins in the mid-19th century. In 1846, the Scottish chemist Thomas Anderson first isolated an impure form of pyridine from bone oil.[5] He named the substance "pyridine" from the Greek words "pyr" (fire) and "idine" (denoting an aromatic base), a nod to its flammability.[1][6] However, it would take several more decades for its chemical structure to be fully understood.

The true nature of pyridine was unraveled through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that its structure was derived from benzene by the substitution of a C-H unit with a nitrogen atom.[3][4] This hypothesis was later confirmed experimentally. The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who successfully prepared pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][6]

The Dawn of Synthesis: Unlocking the Potential of Substituted Pyridines

The ability to synthesize pyridine derivatives with specific substitution patterns was a critical turning point that propelled the scaffold into the realm of medicinal chemistry. Early methods were often low-yielding, but the development of named reactions provided the tools necessary for the systematic exploration of pyridine's therapeutic potential.

The Hantzsch Pyridine Synthesis: A Foundational Method

The first major synthetic route to pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch.[1] The Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of a β-ketoester (2 equivalents), an aldehyde (1 equivalent), and ammonia (1 equivalent) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][7] This method's high yield and suitability for large-scale production have made it a cornerstone of pyridine chemistry for over a century.[7]

Experimental Protocol: A Generalized Hantzsch Pyridine Synthesis

-

Reaction Setup: A mixture of the β-ketoester, aldehyde, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Condensation: The reaction mixture is heated to reflux for a specified period, allowing for the formation of the dihydropyridine intermediate.

-

Oxidation: An oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply exposure to air) is introduced to the reaction mixture to facilitate the aromatization of the dihydropyridine to the final substituted pyridine product.

-

Workup and Purification: The reaction mixture is cooled, and the product is isolated through standard procedures such as extraction, crystallization, or column chromatography.

The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents onto the pyridine ring, enabling the generation of diverse chemical libraries for drug screening.

The Chichibabin Pyridine Synthesis and Other Key Methodologies

Reported in 1924, the Chichibabin pyridine synthesis is another important method, particularly for industrial applications.[1] This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[1] While yields can be modest, the inexpensiveness of the starting materials makes it an attractive route for the production of certain pyridines.[1]

Over the years, a multitude of other synthetic strategies have been developed to access functionalized pyridines, including:

-

Bönnemann Cyclization: An industrial process for the synthesis of unsubstituted pyridine from butadiene and hydrogen cyanide.[7]

-

Kröhnke Pyridine Synthesis: A method involving the reaction of pyridinium salts with α,β-unsaturated carbonyl compounds.

-

Guareschi-Thorpe Condensation: A reaction used to synthesize 2-pyridones.

-

Modern Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki and Buchwald-Hartwig couplings have become indispensable for the late-stage functionalization of pre-formed pyridine rings.

The continuous evolution of synthetic methodologies has provided medicinal chemists with an ever-expanding toolbox for the creation of novel and complex substituted pyridines.

The Rise of Pyridine-Containing Drugs: A Therapeutic Revolution

The true impact of substituted pyridines lies in their extensive and diverse applications in medicine. From the early days of antibacterial discovery to the modern era of targeted cancer therapies, the pyridine scaffold has been a constant presence.

Early Breakthroughs: Antibacterials and Beyond

One of the earliest successes of pyridine-based drugs was the development of sulfapyridine . The attachment of the pyridine nucleus to sulfanilamide produced a potent antibacterial agent.[8] Another landmark discovery was isoniazid , a simple pyridine derivative that remains a cornerstone of tuberculosis treatment.[9][10] These early discoveries demonstrated the profound effect the pyridine ring could have on the biological activity of a molecule.

A Scaffold for All Seasons: Diverse Therapeutic Applications

The versatility of the pyridine scaffold is evident in the wide range of therapeutic areas it has impacted. The following table highlights some key examples of FDA-approved drugs containing a substituted pyridine ring, showcasing the breadth of their applications.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Omeprazole | Gastroenterology | Proton Pump Inhibitor[9][10] |

| Amlodipine | Cardiology | Calcium Channel Blocker[6] |

| Piroxicam | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID)[9][10] |

| Nicotinamide | Vitamin | Component of NAD and NADP[9][10] |

| Pyridostigmine | Neurology | Acetylcholinesterase inhibitor[9][10] |

| Imatinib | Oncology | Tyrosine Kinase Inhibitor[3] |

| Atazanavir | Antiviral | HIV Protease Inhibitor[3] |

| Lansoprazole | Gastroenterology | Proton Pump Inhibitor[8] |

| Montelukast | Pulmonology | Leukotriene Receptor Antagonist[8] |

| Pioglitazone | Endocrinology | PPARγ Agonist[8] |

This is just a small sampling of the numerous pyridine-containing drugs that have reached the market, underscoring the scaffold's enduring importance in drug discovery. A 2023 analysis of US FDA-approved drugs between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with the largest number being in the anticancer category.[11]

Structure-Activity Relationships (SAR) and the Art of Molecular Design

The success of substituted pyridines in medicinal chemistry is not accidental; it is the result of meticulous structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring, medicinal chemists can fine-tune a molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.

For instance, the position of a substituent on the pyridine ring can dramatically alter its biological activity. The nitrogen atom's electron-withdrawing nature influences the reactivity and basicity of the different positions on the ring, which in turn affects how the molecule interacts with its biological target.

The introduction of specific functional groups can also impart desirable properties. For example, the incorporation of a pyridine ring can improve a drug's metabolic stability and enhance its permeability.[9] The ability to form hydrogen bonds via the ring nitrogen is a key factor in the binding of many pyridine-containing drugs to their target proteins.[6]

The Future of Pyridines in Medicinal Chemistry

The story of substituted pyridines is far from over. The scaffold's proven track record and chemical tractability ensure its continued relevance in the future of drug discovery. As our understanding of disease biology deepens, medicinal chemists will continue to leverage the unique properties of the pyridine ring to design the next generation of innovative therapeutics.

Emerging areas of research include the development of novel pyridine-based compounds for the treatment of neurodegenerative diseases, rare genetic disorders, and drug-resistant infections.[11] The ongoing development of new synthetic methodologies will further expand the accessible chemical space for pyridine derivatives, paving the way for the discovery of even more effective and selective drugs.

Conclusion

The journey of the substituted pyridine from a simple heterocyclic compound to a cornerstone of modern medicinal chemistry is a powerful illustration of the synergy between chemical synthesis and biological innovation. Its history is a testament to the enduring value of fundamental research and the creative ingenuity of medicinal chemists. For those of us in the field of drug development, the pyridine scaffold serves as a constant reminder of the immense potential that lies within the elegant simplicity of a well-chosen molecular framework.

References

-

De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16386-16407. [Link]

-

Alam, M. J., & Al-Sehemi, A. G. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

-

Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4371. [Link]

-

Kumar, B., Kumar, Y., Singh, P., Gupta, G., & Singh, R. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2139-2161. [Link]

-

Kumar, B., Kumar, Y., Singh, P., Gupta, G., & Singh, R. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2139-2161. [Link]

-

Enyedy, I. J., Sakamuri, S., Zaman, W. A., Johnson, K. M., & Wang, S. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Bioorganic & medicinal chemistry letters, 13(3), 513–517. [Link]

-

Wikipedia. (2024, December 26). Pyridine. In Wikipedia. [Link]

-

Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthi, S. S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 565-583. [Link]

-

Song, Z., Zhang, Y., & Liu, C. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869681. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]

-

(2025, July 31). Pyridine derivatives: Significance and symbolism. Ayushdhara. [Link]

-

Song, Z., Zhang, Y., & Liu, C. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869681. [Link]

-

Pérez-García, L. A., Cruz-Ramos, M., & González-Díaz, H. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11062. [Link]

-

Georgatza, D., Tzioumisa, F., Papakyriakou, A., Zoidis, G., & Foscolos, A. S. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(21), 6439. [Link]

-

De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16386-16407. [Link]

-

Sharma, P., & Kumar, A. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Current Organic Synthesis, 20(11), 1238-1256. [Link]

-

Kornfilt, D. (2014, July 15). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES [Presentation]. Denmark Group, University of Illinois Urbana-Champaign. [Link]

-

Wube, A. A., Schepmann, D., & Wünsch, B. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 153-167. [Link]

-

Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4371. [Link]

-

Sahu, P. K., & Sahu, S. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

-

Sroor, F. M., Abdel-Moneim, D., & El-Metwaly, N. (2024). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

-

Dashyan, S. S., Stepanyan, G. M., & Yengoyan, A. P. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic chemistry, 149, 107435. [Link]

-

(2024, October 24). Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. MalariaWorld. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Potential of 5-Chloro-3-fluoro-2-hydroxypyridine Derivatives: A Technical Guide to Target Identification and Validation

This guide provides an in-depth exploration of potential therapeutic targets for derivatives of 5-Chloro-3-fluoro-2-hydroxypyridine. As a versatile scaffold, this halogenated pyridinol offers a promising starting point for the development of novel therapeutics across various disease areas. We will delve into the scientific rationale behind selecting potential target classes, supported by evidence from analogous structures, and provide detailed, field-proven methodologies for target validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical series for therapeutic innovation.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic tractability.[1][2][3] The introduction of halogen atoms, specifically chlorine and fluorine, can significantly modulate the physicochemical properties of the molecule, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The 2-hydroxypyridine moiety exists in tautomeric equilibrium with 2-pyridone, a structure known to act as a bioisostere for amides and phenols, further expanding its potential for molecular interactions.[5][6]

Derivatives of this compound are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8] While direct therapeutic applications of this specific parent compound are not extensively documented in publicly available literature, the broader class of halogenated pyridines and pyridinones exhibits a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[7][9][10] This suggests a rich, yet largely untapped, potential for discovering novel therapeutics by exploring the target space of its derivatives.

Identifying High-Potential Therapeutic Target Classes

Based on the known bioactivities of structurally related compounds, we can logically infer several high-priority target classes for derivatives of this compound. The following sections outline these potential targets and the scientific rationale for their selection.

Protein Kinases: The Druggable Workhorses of the Cell

A significant percentage of modern targeted therapies, particularly in oncology, are small-molecule kinase inhibitors.[2] The pyridine scaffold is a common feature in many of these drugs.[3][11] The ATP-binding pocket of kinases provides a well-defined site for the design of competitive inhibitors, and the structural features of the this compound core are well-suited to form key interactions within this pocket.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Involved in cell proliferation, survival, and angiogenesis. Examples include EGFR, VEGFR, and PDGFR.[12]

-

Non-Receptor Tyrosine Kinases: Crucial for intracellular signaling. Examples include Src, Abl, and JAK.

-

Serine/Threonine Kinases: Regulate a vast array of cellular processes. Examples include LIMK, PI3K, Haspin, and DYRK2.[5][13][14]

Rationale for Prioritization: The widespread involvement of kinases in cancer, inflammatory diseases, and neurodegenerative disorders makes them a high-value target class. The proven success of pyridine-based kinase inhibitors provides a strong precedent for the potential of this scaffold.

Modulators of Cell Adhesion and Migration in Oncology

A key hallmark of metastatic cancer is the ability of tumor cells to alter their adhesion properties and migrate to distant sites. A close analog, 5-chloro-2,4-dihydroxypyridine (CDHP), has been shown to prevent lung metastasis in a preclinical model of breast cancer by impairing the formation of nascent adhesions.[10] This provides a compelling rationale for investigating derivatives of this compound as inhibitors of cell migration and invasion.

Potential Targets in the Adhesion/Migration Pathway:

-

Integrins: Transmembrane receptors that mediate cell-matrix adhesion.

-

Focal Adhesion Kinase (FAK): A key signaling molecule downstream of integrin activation.

-

Src Family Kinases: Non-receptor tyrosine kinases that play a central role in focal adhesion dynamics.

-

Rho GTPases: Molecular switches that control the actin cytoskeleton and cell motility.

Rationale for Prioritization: Targeting metastasis remains a major challenge in oncology. Compounds that can inhibit cell migration offer a distinct therapeutic strategy that can be complementary to conventional cytotoxic agents.

Bacterial Virulence Factors: An Antimicrobial Strategy to Mitigate Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with new mechanisms of action. Instead of directly killing bacteria, an alternative approach is to disarm them by inhibiting their virulence factors. Halogenated pyrimidines, a related class of compounds, have demonstrated promising antibiofilm activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[1][7][15] This is often achieved by down-regulating the expression of genes responsible for toxin production and biofilm formation.[1]

Potential Bacterial Targets:

-

Quorum Sensing Systems: Bacterial communication networks that control the expression of virulence genes (e.g., the agr system in S. aureus).

-

Enzymes involved in biofilm formation: For example, glycosyltransferases that synthesize the extracellular matrix.

-

Toxin Secretion Systems: Multiprotein complexes that deliver toxins into host cells.

Rationale for Prioritization: Anti-virulence strategies are thought to exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step protocols for the initial validation of the prioritized therapeutic targets. These workflows are designed to be robust and provide a clear path from initial screening to more in-depth mechanistic studies.

Workflow for Kinase Inhibitor Profiling

This workflow outlines the process for screening a library of this compound derivatives against a panel of protein kinases to identify potential inhibitors.

Caption: Kinase Inhibitor Discovery Workflow.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

-

Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate peptide specific for the kinase of interest.

-

Set up Kinase Reaction:

-

Add 2.5 µL of a 4X concentration of the test compound (dissolved in DMSO and diluted in kinase buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of a 4X concentration of the kinase/substrate mixture.

-

Add 5 µL of a 2X ATP solution to initiate the reaction.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Terminate Kinase Reaction and Deplete ATP:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and consume the remaining ATP.

-

-

Detect ADP:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Measure Luminescence: Read the plate using a luminometer.

-

Data Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Workflow for Cell Migration and Adhesion Assays

This workflow details the experimental approach to assess the impact of the compounds on cancer cell motility and adhesion, building on the findings for the related compound CDHP.[10]

Caption: Cell Migration and Adhesion Assay Workflow.

Detailed Protocol: Transwell Migration Assay (e.g., Corning® Transwell®)

This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.

-

Cell Preparation:

-

Culture a metastatic cancer cell line (e.g., MDA-MB-231) to ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

-

Assay Setup:

-

Rehydrate the Transwell inserts (e.g., 8.0 µm pore size) with serum-free medium.

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Harvest the starved cells and resuspend them in serum-free medium containing the test compounds at various concentrations.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for migration to occur (e.g., 12-24 hours).

-

Cell Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with a crystal violet solution.

-

Elute the stain with a solubilization buffer (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted stain using a plate reader at ~570 nm.

-

-

Data Analysis: Quantify the inhibition of migration relative to a vehicle control.

Data Summary and Interpretation

For effective comparison and decision-making, it is crucial to present quantitative data in a clear and structured format.

Table 1: Example Data Summary for Kinase Inhibition Profiling

| Compound ID | Derivative Structure | Primary Target | IC₅₀ (nM) | Selectivity Score* | Cellular IC₅₀ (nM) |

| EX-001 | R₁=H, R₂=Phenyl | Kinase A | 50 | 150 | 250 |

| EX-002 | R₁=CH₃, R₂=Phenyl | Kinase A | 25 | 200 | 120 |

| EX-003 | R₁=H, R₂=Furyl | Kinase B | 120 | 50 | >1000 |

*Selectivity Score can be defined as the ratio of IC₅₀ values for off-targets versus the primary target.

Table 2: Example Data Summary for Cell Migration Assays

| Compound ID | Wound Healing (% Closure Inhibition) | Transwell Migration (IC₅₀, µM) | p-FAK Inhibition (Western Blot, Fold Change) |

| EX-001 | 65% at 10 µM | 8.5 | 0.3 at 10 µM |

| EX-002 | 40% at 10 µM | 15.2 | 0.7 at 10 µM |

| EX-003 | <10% at 10 µM | >50 | 0.9 at 10 µM |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence from structurally related compounds strongly suggests that derivatives of this molecule are likely to exhibit activity against high-value therapeutic targets, including protein kinases, mediators of cancer cell metastasis, and bacterial virulence factors. The experimental workflows detailed in this guide provide a robust framework for identifying and validating these potential targets.

Future work should focus on synthesizing a diverse library of derivatives to establish clear structure-activity relationships (SAR) for the identified targets. Promising lead compounds should then be advanced into more complex cellular and in vivo models to assess their therapeutic potential. By combining rational drug design with rigorous biological evaluation, the full therapeutic promise of this versatile chemical scaffold can be realized.

References

-

Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (URL: [Link])

-

Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (URL: [Link])

-

Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (URL: [Link])

-

Synthesis and anticancer activity of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. (URL: [Link])

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (URL: [Link])

-

5-Chloro-2,4-dihydroxypyridine, CDHP, prevents lung metastasis of basal-like breast cancer cells by reducing nascent adhesion formation. (URL: [Link])

-

Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (URL: [Link])

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (URL: [Link])

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. (URL: [Link])

-

Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. (URL: [Link])

-

Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. (URL: [Link])

-

Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes. (URL: [Link])

-

Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. (URL: [Link])

-

Enzyme inhibition by fluoro compounds. (URL: [Link])

-